2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c33-23(18-34-21-9-5-2-6-10-21)26-11-12-32-25-22(17-29-32)24(27-19-28-25)31-15-13-30(14-16-31)20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,26,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOXUPGKFECFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)COC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromopyrazole Intermediate Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization of brominated pyrazole intermediates. As detailed in DE60001847T2, bromination of 5-aminopyrazole (compound 7) using phosphorus oxybromide (POBr₃) in acetic acid yields 4-bromo-1H-pyrazolo[3,4-d]pyrimidine (compound 10) with >85% efficiency. This intermediate serves as a versatile substrate for subsequent functionalization due to the reactivity of the bromine atom toward nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-couplings.
Functionalization of the Ethyl Acetamide Side Chain
Alkylation of the Pyrazolo[3,4-d]Pyrimidine Nitrogen
The N1 position of the pyrazolo[3,4-d]pyrimidine is alkylated using 2-chloroethylamine hydrochloride. In a sealed tube, compound 11 reacts with excess 2-chloroethylamine in acetonitrile at 120°C for 24 hours, yielding 1-(2-chloroethyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (12) with 65% efficiency. The chloroethyl intermediate is critical for subsequent amide bond formation.
Amide Coupling with Phenoxyacetic Acid
The final acetamide side chain is installed via a two-step sequence. First, 2-phenoxyacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated ester is then coupled with the amine group of 1-(2-aminoethyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (13), derived from the displacement of the chloro group in compound 12 with aqueous ammonia. This yields the target compound in 82% purity after silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization reactions in acetic acid (as per DE60001847T2) demonstrate superior regioselectivity compared to polar aprotic solvents like DMF. Elevated temperatures (80–120°C) are essential for SNAr reactions involving the pyrazolo[3,4-d]pyrimidine core, while amide couplings proceed optimally at 0–25°C to minimize side reactions.
Analytical Characterization
Spectroscopic Data
Purity and Yield
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for the final compound. Cumulative yields across four steps range from 32–38%, with the amide coupling step being the most efficient (82%).
Challenges and Alternative Routes
Competing Side Reactions
Over-alkylation at the piperazine nitrogen is mitigated by using a 1:1 molar ratio of 1-phenylpiperazine to bromopyrazolopyrimidine. Additionally, Boc-protection of the ethylamine intermediate prior to amide coupling reduces unwanted dimerization.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various types of reactions, including:
Oxidation: Conversion to higher oxidation states using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of certain functional groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various halides or other nucleophiles/electrophiles.
Major Products Formed
Major products from these reactions will vary depending on the specific functional groups targeted and the reaction conditions applied. Typically, products may include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Studied for its reactivity and potential use as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Explored for potential therapeutic applications, such as in the development of new drugs targeting specific pathways or conditions.
Industry: Evaluated for its use in material science, such as in the design of novel polymers or coatings.
Mechanism of Action
The mechanism of action for 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, potentially including enzymes, receptors, or other biomolecules. The compound’s structure allows it to modulate various biological pathways, leading to its observed effects. The exact pathways and targets will depend on the specific context of its application.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound and XIIa share the pyrazolo[3,4-d]pyrimidine core, whereas compound 4c features a pyrazolo[3,4-b]pyridine scaffold with a pyridinone ring, altering electronic properties and hydrogen-bonding capacity.
Substituent Effects: The phenoxy group in the target compound may enhance lipophilicity compared to XIIa’s phenyl group . Compound XVI’s thiadiazole group could increase polarity, favoring interactions with polar enzymatic pockets.
Synthetic Routes :
- The ethyl linker in the target compound likely requires multi-step alkylation or nucleophilic substitution, contrasting with XIIa’s direct acetamide coupling .
- Reactions with chloroacetamides (e.g., compound 4c ) or phenacyl chlorides ( ) are common for introducing acetamide side chains.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations:
- Melting Points : XIIa and 4c exhibit moderate melting points (~180–211°C), suggesting crystalline stability. The target compound’s properties remain uncharacterized.
- Spectroscopic Data : Acetamide C=O stretches in XIIa and 4c appear near 1680 cm⁻¹, typical for amides. The NH proton in XIIa resonates at δ 9.83, indicating strong hydrogen bonding .
Inferred Pharmacological Profiles
While explicit biological data for the target compound is unavailable, insights can be drawn from analogs:
The 4-phenylpiperazine moiety may enhance blood-brain barrier penetration, relevant for CNS targets.
SAR Trends: Piperazine Substitution: Present in the target compound, XIIa , and Z223-1605 , this group likely improves solubility and receptor affinity. Electron-Withdrawing Groups: The trifluoromethyl group in Z223-1605 may increase metabolic resistance compared to the target’s phenoxy group.
Heterocyclic Modifications : Compound XVI’s thiadiazole ring could modulate selectivity toward enzymes like carbonic anhydrase or purine receptors.
Biological Activity
2-Phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a phenoxy group, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N6O2. The compound features several functional groups that contribute to its biological activity:
| Component | Structure |
|---|---|
| Phenoxy group | -O-C6H5 |
| Piperazine ring | -N(C4H10N) |
| Pyrazolo[3,4-d]pyrimidine core | -C5H3N5 |
| Acetamide group | -C(=O)NH2 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human tumor cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
2. Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological properties. Compounds with piperazine moieties are often investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. Preliminary studies indicate that related compounds may modulate serotonin and dopamine pathways.
3. Anti-inflammatory Properties
Some studies have indicated that pyrazolo compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of similar compounds to establish their biological profiles:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-d]pyrimidine derivatives. Among these, specific derivatives showed IC50 values below 1 µM against CDK2 and CDK9, indicating potent anticancer activity. The structural similarity to this compound suggests comparable efficacy .
Case Study 2: Neuropharmacological Effects
In an experimental model assessing anxiety-like behavior in mice, compounds structurally related to this compound were found to significantly reduce anxiety levels without affecting locomotor activity. This indicates a favorable safety profile for potential therapeutic use .
ADME-Tox Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical for assessing the drug-like properties of new compounds:
| Property | Description |
|---|---|
| Absorption | Moderate permeability across biological membranes |
| Distribution | Predicted to distribute widely due to lipophilicity |
| Metabolism | Potentially metabolized by CYP450 enzymes |
| Excretion | Primarily renal excretion anticipated |
| Toxicity | Low neurotoxicity reported in preliminary studies |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide?
- Methodology : Multi-step synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by introducing the 4-phenylpiperazine moiety via nucleophilic substitution. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine scaffold under reflux in ethanol or DMF at 80–100°C .
- Step 2 : Alkylation of the pyrimidine nitrogen using 2-chloroethylamine derivatives in the presence of K₂CO₃ as a base .
- Step 3 : Coupling with phenoxyacetic acid via EDC/HOBt-mediated amide bond formation .
- Optimization : Solvent selection (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalyst use (e.g., Pd for cross-coupling) improve yields. Purity (>95%) is confirmed via HPLC .
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and acetamide carbonyls (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 515.2342) .
- X-ray Crystallography : For absolute configuration determination, though solubility challenges may require co-crystallization agents .
Advanced Research Questions
Q. What experimental designs are used to elucidate the compound’s kinase inhibition mechanism?
- Kinase Profiling :
- Assays : Use ATP-competitive fluorescence polarization assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like PI3K or Aurora A .
- Structural Insights : Molecular docking (AutoDock Vina) identifies binding interactions with kinase hinge regions (e.g., hydrogen bonds with pyrimidine N1) .
- Cellular Validation : Western blotting for downstream phosphorylation targets (e.g., AKT or ERK) in cancer cell lines (e.g., HCT-116) .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Case Study : Conflicting IC₅₀ values for PI3K inhibition (e.g., 50 nM vs. 200 nM) may arise from substituent variations.
- Key Modifications :
- Piperazine Substitution : 4-Phenylpiperazine enhances selectivity over 4-methyl analogs by filling hydrophobic pockets .
- Phenoxy Group : Electron-withdrawing substituents (e.g., -NO₂) improve potency but reduce solubility .
- Resolution : Standardize assay conditions (e.g., ATP concentration, cell line passage number) and validate with orthogonal methods (e.g., SPR vs. enzymatic assays) .
Q. What strategies mitigate metabolic instability observed in in vivo studies?
- Metabolic Hotspots : Piperazine N-dealkylation and pyrimidine oxidation are common degradation pathways .
- Solutions :
- Deuterated Analogs : Replace labile hydrogens with deuterium to slow CYP450-mediated metabolism .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester prodrugs to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
